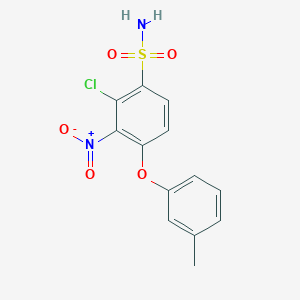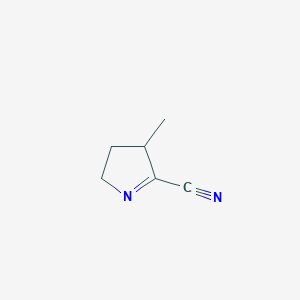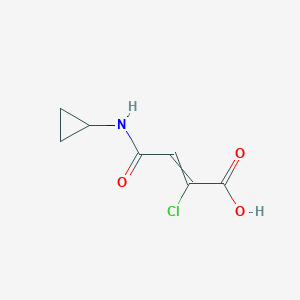
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid is an organic compound with a unique structure that combines a chloro group, a cyclopropylamino group, and a 4-oxobut-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor, such as an acyl chloride or an ester.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the 4-oxobut-2-enoic acid moiety: This can be synthesized through various methods, including the oxidation of a corresponding alcohol or the condensation of an aldehyde with a malonic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch synthesis: This involves the stepwise addition of reagents and careful control of reaction conditions to maximize yield and purity.
Continuous flow synthesis: This method allows for the continuous production of the compound, often resulting in higher efficiency and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: This can modulate their activity and lead to various biological effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, which can result in therapeutic effects.
Comparación Con Compuestos Similares
2-Chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:
2-Chloro-4-(methylamino)-4-oxobut-2-enoic acid: Similar structure but with a methylamino group instead of a cyclopropylamino group.
2-Bromo-4-(cyclopropylamino)-4-oxobut-2-enoic acid: Similar structure but with a bromo group instead of a chloro group.
Propiedades
Número CAS |
89543-23-7 |
|---|---|
Fórmula molecular |
C7H8ClNO3 |
Peso molecular |
189.59 g/mol |
Nombre IUPAC |
2-chloro-4-(cyclopropylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H8ClNO3/c8-5(7(11)12)3-6(10)9-4-1-2-4/h3-4H,1-2H2,(H,9,10)(H,11,12) |
Clave InChI |
XVEZRFNNRQBNNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C=C(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)
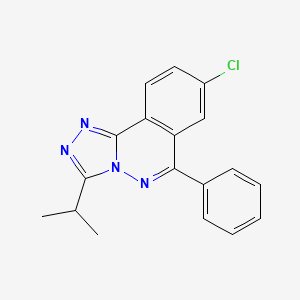
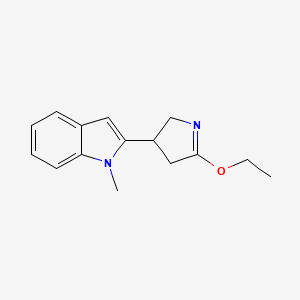
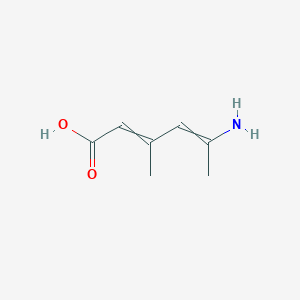
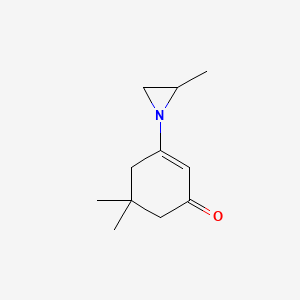
![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)

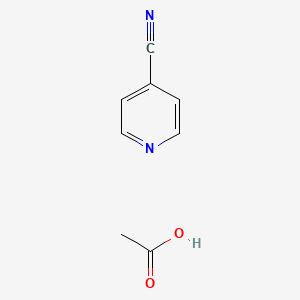
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)

![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
